3-(2-Cyclopropylmethoxy-phenyl)-propionic acid
Description
3-(2-Cyclopropylmethoxy-phenyl)-propionic acid is a phenylpropanoic acid derivative characterized by a cyclopropylmethoxy group at the ortho position of the phenyl ring and a propionic acid side chain. The cyclopropylmethoxy substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which may influence physicochemical properties (e.g., lipophilicity) and biological interactions.
Properties
IUPAC Name |
3-[2-(cyclopropylmethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)8-7-11-3-1-2-4-12(11)16-9-10-5-6-10/h1-4,10H,5-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQCTHJHBFGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropylmethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Esterification: The 2-hydroxybenzoic acid undergoes esterification to form an ester derivative.
Hydrazinolysis: The ester is then subjected to hydrazinolysis to yield 2-hydroxybenzohydrazide.
Cyclopropylmethoxy Substitution: The hydrazide is reacted with cyclopropylmethanol in the presence of a dehydrating agent such as triphenylphosphine and triethylamine to introduce the cyclopropylmethoxy group.
Final Conversion: The intermediate product is then converted to this compound through further reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropylmethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of cyclopropylmethoxybenzoic acid.
Reduction: Formation of cyclopropylmethoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(2-Cyclopropylmethoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropylmethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) Ortho-Substituted Derivatives
- 3-(2-Methoxyphenyl)propionic acid (CAS 6342-77-4): Structure: Methoxy group at the ortho position. Molecular Formula: C₁₀H₁₂O₃; MW: 180.20 g/mol. Key Differences: The methoxy group is smaller and less sterically hindered than cyclopropylmethoxy. Used in synthetic chemistry and as a reference standard .
(b) Para-Substituted Derivatives
- 3-(4-Methylphenyl)propionic acid: Structure: Methyl group at the para position. Molecular Formula: C₁₀H₁₂O₂; MW: 164.20 g/mol. Key Differences: The para-methyl group is non-polar and electron-donating, increasing lipophilicity (logP ≈ 2.5) compared to ortho-substituted derivatives. Marketed for industrial and research applications .
- 3-(4-Isobutylphenyl)propionic acid (CAS 65322-85-2): Structure: Isobutyl group at the para position. Molecular Formula: C₁₃H₁₈O₂; MW: 206.28 g/mol. Key Differences: The branched isobutyl group enhances steric bulk and hydrophobicity (logP ≈ 3.8). This compound is a known impurity in ibuprofen synthesis, highlighting its pharmacological relevance .
(c) Chloro-Substituted Derivatives
- 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP, CAS 93-65-2): Structure: Chloro and methyl groups on a phenoxypropionic acid backbone. Molecular Formula: C₁₀H₁₁ClO₃; MW: 214.65 g/mol. Key Differences: The chloro group is electron-withdrawing, reducing ring electron density. MCPP is a herbicide, demonstrating how substituent electronegativity directs agricultural applications .
Cyclic vs. Linear Substituents
- 3-Cyclopentylpropionic acid (CAS 140-77-2):
Functional Group Modifications
- 3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic acid (CAS 117291-24-4): Structure: Trifluoroacetylamino group at the β-position. Molecular Formula: C₁₂H₁₂F₃NO₄; MW: 291.23 g/mol. Key Differences: The trifluoroacetyl group introduces strong electron-withdrawing effects, altering acidity (pKa ≈ 3.5) and reactivity. Applied in peptide mimetics and medicinal chemistry .
Data Table: Key Properties of Analogues
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Substituent Position/Type | Key Applications |
|---|---|---|---|---|---|
| 3-(2-Methoxyphenyl)propionic acid | 6342-77-4 | C₁₀H₁₂O₃ | 180.20 | Ortho-methoxy | Synthetic intermediates |
| 3-(4-Isobutylphenyl)propionic acid | 65322-85-2 | C₁₃H₁₈O₂ | 206.28 | Para-isobutyl | Pharmaceutical impurities |
| 2-(4-Chloro-2-methylphenoxy)propionic acid | 93-65-2 | C₁₀H₁₁ClO₃ | 214.65 | Para-chloro, ortho-methyl | Herbicides |
| 3-Cyclopentylpropionic acid | 140-77-2 | C₈H₁₄O₂ | 142.20 | Cyclopentyl | Polymer chemistry |
| 3-(4-Methylphenyl)propionic acid | Not provided | C₁₀H₁₂O₂ | 164.20 | Para-methyl | Industrial research |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
